molecular formula C17H21N5O B4256850 1-[3-[[5-(2-Methylphenyl)-1,2,4-triazin-3-yl]amino]propyl]pyrrolidin-2-one

1-[3-[[5-(2-Methylphenyl)-1,2,4-triazin-3-yl]amino]propyl]pyrrolidin-2-one

Cat. No.: B4256850
M. Wt: 311.4 g/mol
InChI Key: UVSAVBHHQPWZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-[[5-(2-Methylphenyl)-1,2,4-triazin-3-yl]amino]propyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring, a triazine ring, and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[[5-(2-Methylphenyl)-1,2,4-triazin-3-yl]amino]propyl]pyrrolidin-2-one typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the 2-Methylphenyl Group:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through a cyclization reaction involving the appropriate precursors.

    Linking the Components: The final step involves linking the triazine and pyrrolidinone rings through a propyl chain, typically using a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-[[5-(2-Methylphenyl)-1,2,4-triazin-3-yl]amino]propyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the triazine ring and the 2-methylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential pharmacological properties, including as a potential drug candidate.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-[3-[[5-(2-Methylphenyl)-1,2,4-triazin-3-yl]amino]propyl]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-{[5-(2-chlorophenyl)-1,2,4-triazin-3-yl]amino}propyl)-2-pyrrolidinone
  • 1-(3-{[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]amino}propyl)-2-pyrrolidinone
  • 1-(3-{[5-(2-bromophenyl)-1,2,4-triazin-3-yl]amino}propyl)-2-pyrrolidinone

Uniqueness

1-[3-[[5-(2-Methylphenyl)-1,2,4-triazin-3-yl]amino]propyl]pyrrolidin-2-one is unique due to the presence of the 2-methylphenyl group, which can impart specific chemical and physical properties

Properties

IUPAC Name

1-[3-[[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino]propyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-13-6-2-3-7-14(13)15-12-19-21-17(20-15)18-9-5-11-22-10-4-8-16(22)23/h2-3,6-7,12H,4-5,8-11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSAVBHHQPWZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN=NC(=N2)NCCCN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-[[5-(2-Methylphenyl)-1,2,4-triazin-3-yl]amino]propyl]pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-[3-[[5-(2-Methylphenyl)-1,2,4-triazin-3-yl]amino]propyl]pyrrolidin-2-one
Reactant of Route 3
1-[3-[[5-(2-Methylphenyl)-1,2,4-triazin-3-yl]amino]propyl]pyrrolidin-2-one
Reactant of Route 4
1-[3-[[5-(2-Methylphenyl)-1,2,4-triazin-3-yl]amino]propyl]pyrrolidin-2-one
Reactant of Route 5
1-[3-[[5-(2-Methylphenyl)-1,2,4-triazin-3-yl]amino]propyl]pyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
1-[3-[[5-(2-Methylphenyl)-1,2,4-triazin-3-yl]amino]propyl]pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.